molecular formula C18H21N7OS B2587018 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide CAS No. 1334372-28-9

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2587018
CAS RN: 1334372-28-9
M. Wt: 383.47
InChI Key: QONIUHUCMMZZLR-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Chemical Structures

This compound belongs to a class of chemicals that serve as starting points or intermediates for the synthesis of various heterocyclic compounds. For instance, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolo[3,4-d]pyrimidinone structures in generating new chemical entities with potential biological activities (Rahmouni, A., Romdhane, Anis, Said, Abderrahim Ben, Guérineau, V., Touboul, D., & Jannet, H., 2014).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from or related to the core structure of this chemical have been explored for their antimicrobial and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized novel compounds with potent cyclooxygenase inhibitory activity, analgesic, and anti-inflammatory effects, showcasing the therapeutic potential of such derivatives (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Anticancer and Anti-Lipoxygenase Agents

Further research by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. This underscores the compound's relevance in the development of new treatments for cancer and inflammatory diseases (Rahmouni, A., Souiei, Sawssen, Belkacem, Mohamed Amine, Romdhane, Anis, Bouajila, J., & Jannet, H. Ben, 2016).

Drug-Resistant Tuberculosis

Moraski et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, including a compound similar in structure, showing potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting its potential in addressing drug resistance issues (Moraski, Garrett C., Markley, L., Hipskind, P., Boshoff, H., Cho, Sanghyun, Franzblau, S., & Miller, Marvin J., 2011).

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-12-8-13(2)25(23-12)16-9-15(20-11-21-16)24-6-3-4-14(10-24)17(26)22-18-19-5-7-27-18/h5,7-9,11,14H,3-4,6,10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONIUHUCMMZZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

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